molecular formula C13H17NO2 B1617181 2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline CAS No. 40027-50-7

2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline

Cat. No.: B1617181
CAS No.: 40027-50-7
M. Wt: 219.28 g/mol
InChI Key: OVEUFHOBGCSKSH-UHFFFAOYSA-N
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Description

2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline is a chemical compound with the molecular formula C13H17NO2. It is known for its unique structure, which includes two oxirane (epoxide) groups attached to a methyl-substituted aniline. This compound is used in various scientific and industrial applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline typically involves the reaction of 2-methylaniline with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane rings .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and polymer chemistry.

    Biology: In the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Potential use in drug development due to its reactivity.

    Industry: Used in the production of epoxy resins and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline involves the reactivity of the oxirane rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles such as proteins and nucleic acids, leading to the formation of covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline is unique due to the presence of the methyl group on the aniline ring, which can influence its reactivity and physical properties. This structural difference can lead to variations in its chemical behavior and applications compared to similar compounds .

Properties

IUPAC Name

2-methyl-N,N-bis(oxiran-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-4-2-3-5-13(10)14(6-11-8-15-11)7-12-9-16-12/h2-5,11-12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEUFHOBGCSKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC2CO2)CC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

95144-16-4
Record name 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=95144-16-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20885795
Record name 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)-
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40027-50-7
Record name N-(2-Methylphenyl)-N-(2-oxiranylmethyl)-2-oxiranemethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=40027-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diglycidyl-o-toluidine
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Record name 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)-
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Record name 2-Oxiranemethanamine, N-(2-methylphenyl)-N-(2-oxiranylmethyl)-
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Record name N,N-bis(2,3-epoxypropyl)-o-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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